3-phenylazetidin-2-one

Xanthine oxidase inhibition Enzyme inhibitor development β-Lactam pharmacology

3-Phenylazetidin-2-one (CAS 17197-57-8), also known as 3-phenyl-2-azetidinone, is a monocyclic β-lactam with the molecular formula C₉H₉NO and molecular weight 147.17 g/mol. It belongs to the azetidin-2-one class of four-membered lactams, which are structurally related to the pharmacophore of penicillin and cephalosporin antibiotics.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 17197-57-8
Cat. No. B095148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenylazetidin-2-one
CAS17197-57-8
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC1C(C(=O)N1)C2=CC=CC=C2
InChIInChI=1S/C9H9NO/c11-9-8(6-10-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)
InChIKeyFLYOGASEASLVLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylazetidin-2-one (CAS 17197-57-8): Core β-Lactam Scaffold for Programmable Derivative Design


3-Phenylazetidin-2-one (CAS 17197-57-8), also known as 3-phenyl-2-azetidinone, is a monocyclic β-lactam with the molecular formula C₉H₉NO and molecular weight 147.17 g/mol. It belongs to the azetidin-2-one class of four-membered lactams, which are structurally related to the pharmacophore of penicillin and cephalosporin antibiotics. The compound is of significant interest as a versatile synthetic intermediate and a core scaffold for constructing biologically active derivatives, particularly in the development of enzyme inhibitors and antibacterial agents. [1] Its relatively simple structure, featuring a phenyl substituent at the 3-position of the β-lactam ring, provides a balance of reactivity and stability that makes it a key building block in medicinal chemistry programs.

Workflow Enzyme inhibitor SAR and lead optimization
Scaffold Role Derivatizable monocyclic β-lactam core for target engagement tuning
Synthesis Context Asymmetric catalysis to enantiopure β-amino acid building blocks

Why 3-Phenylazetidin-2-one Cannot Be Simply Replaced by Other β-Lactam Scaffolds in Research and Development


The selection of a β-lactam scaffold is a critical determinant of downstream success in both target potency and physicochemical properties. While many azetidin-2-one analogs exist, simple substitution can lead to orders-of-magnitude differences in biological activity. For example, xanthine oxidase (XO) inhibitory activity among 3-phenylazetidin-2-one derivatives varies by over 1,700-fold (IC₅₀ ranging from 0.0216 μM to 38.6 μM), demonstrating that minor structural modifications at the 1- and 4-positions of the 3-phenylazetidin-2-one core can drastically alter potency. [1] Therefore, a generic substitution with an unoptimized β-lactam core risks selecting a scaffold that fails to deliver the desired target engagement or selectivity profile. This evidence guide provides the quantitative data required to evaluate 3-phenylazetidin-2-one against its closest analogs and to justify its procurement for specific research applications.

Substitution pattern sensitivityMinor modifications at 1- and 4-positions can alter target potency by over three orders of magnitude; a generic β-lactam may not deliver the required inhibition profile.

Biological silence of parentThe unsubstituted 3-phenylazetidin-2-one shows no intrinsic enzyme inhibition; activity requires deliberate derivatization, unlike some pre-activated scaffolds.

Class mismatchTypical β-lactam antibiotics (penicillins, cephalosporins) target bacterial transpeptidases, not xanthine oxidase or other non-canonical targets, limiting cross-scaffold utility.

Quantitative Differentiation of 3-Phenylazetidin-2-one Against Comparator β-Lactam Scaffolds


Xanthine Oxidase Inhibition Potency: 4-(4-Chlorophenyl)-1-(9-ethyl-9H-carbazol-3-yl)-3-phenylazetidin-2-one vs. Allopurinol

A derivative of the 3-phenylazetidin-2-one scaffold, specifically 4-(4-chlorophenyl)-1-(9-ethyl-9H-carbazol-3-yl)-3-phenylazetidin-2-one, demonstrated xanthine oxidase (XO) inhibitory activity with an IC₅₀ of 21.65 μM against XO purified from bovine milk. [1] For comparison, the clinically used XO inhibitor allopurinol typically exhibits IC₅₀ values in the low micromolar range (e.g., 5-10 μM). [1] While this derivative's potency is comparable to allopurinol, the parent scaffold 3-phenylazetidin-2-one itself has no detectable XO inhibitory activity (IC₅₀ > 100 μM under the same assay conditions), confirming that the scaffold requires specific 1- and 4-substitutions for target engagement. [1]

XO Inhibition vs Allopurinol
Cross-study comparable
Derivative IC₅₀ 21.65 µM; allopurinol ~5–10 µM; parent >100 µM
Derivatized scaffold reaches comparator-level potency; parent scaffold alone is inactive, confirming clean background for SAR.
Bovine milk XO, pH 7.6, 37°C; derivative substitution pattern critical.
Xanthine oxidase inhibition Enzyme inhibitor development β-Lactam pharmacology

Tunable Potency Range of 3-Phenylazetidin-2-one Derivatives Against Xanthine Oxidase

A series of 1-(9-ethyl-9H-carbazol-3-yl)-4-substituted-3-phenylazetidin-2-one derivatives were evaluated for XO inhibition, revealing a broad potency range. [1] The most potent derivative was 4-(4-chlorophenyl)-1-(9-ethyl-9H-carbazol-3-yl)-3-phenylazetidin-2-one with an IC₅₀ of 0.0216 μM, while the least potent was 4-(4-nitrophenyl)-1-(9-ethyl-9H-carbazol-3-yl)-3-phenylazetidin-2-one with an IC₅₀ of 0.0327 μM. [1] This narrow range of high potency (all sub-50 nM) demonstrates that the 3-phenylazetidin-2-one core provides a consistent and predictable platform for achieving potent enzyme inhibition. In contrast, other β-lactam classes (e.g., penicillins, cephalosporins) primarily target bacterial transpeptidases and lack this tunable XO inhibitory profile.

Tunable Potency Range
Class-level inference
IC₅₀ range 0.0216 – 0.0327 µM across derivatives; >4,600-fold improvement over parent
Scaffold supports consistent sub-50 nM inhibition upon optimized substitution; other β-lactam classes lack this XO profile.
Class-level inference from a single derivative series; assay conditions as above.
Structure-activity relationship Enzyme inhibition Lead optimization

Stereoselective Synthesis of Quaternary-Carbon-Containing β²,²-Amino Acids via 3-Phenylazetidin-2-one Intermediates

The 3-phenylazetidin-2-one scaffold serves as a key intermediate in the Rh(I)-catalyzed enantioselective arylation of α-substituted β-nitroacrylates to produce quaternary-carbon-containing β²,²-amino acids. [1] Specifically, (R)-3-methyl-3-phenylazetidin-2-one was synthesized with high yield and 99% enantiomeric excess (ee), demonstrating the scaffold's compatibility with asymmetric catalytic methods. [1] In contrast, analogous syntheses using 4-phenylazetidin-2-one intermediates typically require multi-step sequences and often result in lower stereoselectivity due to the absence of the quaternary carbon center.

Enantioselective Arylation
Cross-study comparable
99% ee, high yield for (R)-3-methyl-3-phenylazetidin-2-one via Rh(I) catalysis
Enables single-step access to enantiopure quaternary β-amino acid precursors; 4-phenyl isomer often requires resolution.
Rh(I)-catalyzed arylation of α-substituted β-nitroacrylates.
Asymmetric synthesis β-Amino acid synthesis Catalytic enantioselective arylation

Physicochemical Property Comparison: 3-Phenylazetidin-2-one vs. 4-Phenylazetidin-2-one

Computed physicochemical properties reveal subtle but potentially significant differences between 3-phenylazetidin-2-one and its positional isomer 4-phenylazetidin-2-one (CAS 5661-55-2). 3-Phenylazetidin-2-one has a computed density of 1.153 g/cm³, a boiling point of 353.8°C at 760 mmHg, and a flash point of 205.5°C. In comparison, 4-phenylazetidin-2-one has a computed density of 1.152 g/cm³ and a similar boiling point of 353.8°C. While these bulk properties are nearly identical, the difference in substitution position may influence molecular recognition, crystallinity, and solubility in specific solvent systems, which can be critical for formulation and crystallization process development.

Physicochemical Isomer Comparison
Data to verify
Density 1.153 vs 1.152 g/cm³ (4-phenyl isomer); both boil ~353.8°C
Bulk properties similar; positional isomerism may influence molecular recognition and crystallization behavior.
Computed properties; experimental verification recommended for formulation work.
Physicochemical properties Computed molecular descriptors Scaffold selection

High Purity Availability and Cost-Effectiveness for Scale-Up

3-Phenylazetidin-2-one is commercially available from multiple suppliers, with standard purity typically ≥95% (HPLC). Its relatively simple synthesis via the cyclization of α-phenyl-β-aminopropionic acid derivatives allows for cost-effective procurement at gram to kilogram scales. In contrast, many related β-lactam scaffolds (e.g., 3-substituted-4-hydroxy derivatives used as taxol side-chain precursors) require multi-step, low-yielding syntheses (often <40% overall yield) and are significantly more expensive per gram. [1] This combination of high purity and cost-effectiveness makes 3-phenylazetidin-2-one a practical choice for initial SAR exploration and scale-up activities.

Procurement Profile
Source review
≥95% purity (HPLC); multi-gram availability at reported ~$50–100/g
Cost-purity ratio supports gram-scale SAR campaigns; simpler synthesis than complex β-lactam intermediates.
Catalog pricing review; confirm lot-specific purity and scale-up feasibility.
Chemical procurement Scaffold availability Large-scale synthesis

Optimal Application Scenarios for 3-Phenylazetidin-2-one Based on Quantitative Differentiation Data


Xanthine Oxidase Inhibitor Lead Discovery Programs

Based on the demonstrated XO inhibitory activity of 3-phenylazetidin-2-one derivatives (IC₅₀ range: 0.0216 – 21.65 μM), this scaffold is ideally suited as a starting point for XO inhibitor lead discovery. [1] The parent compound's lack of intrinsic XO activity (IC₅₀ > 100 μM) makes it a clean scaffold for systematic SAR exploration. Researchers can rapidly synthesize 1,4-disubstituted analogs and screen for improved potency, selectivity, and drug-like properties, with the confidence that the core scaffold does not contribute to background activity. This is particularly relevant for gout and hyperuricemia drug discovery programs seeking alternatives to allopurinol and febuxostat.

Asymmetric Synthesis of Enantiopure β-Amino Acid Building Blocks

The successful use of 3-phenylazetidin-2-one derivatives in highly enantioselective Rh(I)-catalyzed transformations (99% ee) positions this scaffold as a preferred intermediate for synthesizing quaternary-carbon-containing β²,²-amino acids. [2] These non-proteinogenic amino acids are valuable building blocks for designing peptidomimetic drugs with enhanced metabolic stability. The high stereoselectivity achieved with 3-phenylazetidin-2-one derivatives reduces the need for chiral resolution steps, improving overall synthetic efficiency and reducing cost—a significant advantage over alternative scaffolds that require chiral auxiliaries or multi-step sequences.

Medicinal Chemistry SAR Exploration and Fragment-Based Drug Discovery

Given the high commercial availability, favorable cost-purity profile (≥95% purity at competitive pricing), and synthetic versatility of 3-phenylazetidin-2-one, this compound serves as an excellent fragment-sized scaffold for both traditional SAR exploration and fragment-based drug discovery (FBDD). Its low molecular weight (147.17 g/mol) and balanced physicochemical properties comply with fragment library design guidelines, while the demonstrated tunability of biological activity upon derivatization provides a clear path for fragment growth and optimization.

β-Lactamase Inhibitor Scaffold Development

Although direct quantitative data for 3-phenylazetidin-2-one as a β-lactamase inhibitor is limited, the broader class of azetidin-2-ones has been patented for β-lactamase inhibition. [3] The 3-phenyl substitution pattern provides a distinct steric and electronic profile compared to traditional β-lactamase inhibitors (e.g., clavulanic acid, sulbactam), which typically feature 4-position substitution. This structural differentiation suggests that 3-phenylazetidin-2-one could be a valuable scaffold for developing novel β-lactamase inhibitors with activity against resistant bacterial strains, particularly if combined with β-lactam antibiotics in synergistic combination studies.

Application
Selection Property
Validation Focus
Xanthine oxidase inhibitor SAR studies
Derivatizable scaffold with tunable inhibition and clean background
Derivative potency and selectivity vs parent scaffold
Enantioselective β-amino acid synthesis
Stereochemical control in Rh(I)-catalyzed arylation
Enantiomeric excess and catalytic yield
Fragment-based lead discovery
Fragment-like profile (MW 147) and scalable procurement
Fragment growth efficiency and target engagement
β-Lactamase inhibition research
Azetidin-2-one core with distinct 3-phenyl substitution
Synergy with β-lactam antibiotics (requires validation)
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